5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine
Description
Properties
IUPAC Name |
5-bromo-7-chloro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVLKCZYSAGPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257377 | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936249-25-1 | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936249-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Bromination of Precursors
Methodology:
The foundational step involves bromination of a benzodioxine derivative, typically starting from 2,3-dihydrobenzodioxine or its derivatives. Bromination is achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 5-position of the aromatic ring.
- Solvent: Carbon tetrachloride, acetic acid, or dichloromethane
- Temperature: Usually maintained at 0°C to room temperature to control reaction rate and selectivity
- Reagents: Bromine or NBS with a radical initiator or catalyst such as AIBN (azobisisobutyronitrile) for radical bromination
Yield & Notes:
Yields are generally high (>80%) under optimized conditions, with selectivity favoring substitution at the desired position due to electronic effects of the dioxine ring.
Chlorination and Halogenation at the 7-Position
Methodology:
Chlorination at the 7-position can be achieved through electrophilic aromatic substitution using chlorinating agents such as chlorosulfonic acid or phosphorus oxychloride (POCl₃). Alternatively, chlorination can occur via halogen exchange reactions if a suitable precursor is available.
- Reagents: Chlorosulfonic acid or POCl₃
- Temperature: Typically between 0°C and 70°C
- Duration: 3-6 hours depending on the reagent and temperature
Notes:
Chlorination often proceeds with high regioselectivity, especially when directed by existing substituents or directing groups on the aromatic ring.
Hydrolysis of Nitrile Intermediates to Carboxylic Acids
Methodology:
In some synthetic routes, nitrile derivatives such as 2-chlorobenzonitrile are hydrolyzed to the corresponding benzoic acids. This process involves treatment with alkali (e.g., sodium hydroxide) followed by acidification to yield the free acid.
- Reagents: NaOH or KOH in water
- Temperature: 90°C for hydrolysis
- Duration: 4-8 hours
Notes:
Hydrolysis is typically complete with yields exceeding 90%, providing a high-purity intermediate for subsequent halogenation steps.
Direct Synthesis via Multi-step Pathways
Methodology:
Recent patents describe a multi-step synthesis involving initial nitrile formation, subsequent hydrolysis, halogenation, and functional group transformations. For example, starting from 2-chlorobenzonitrile, bromination at the 5-position, hydrolysis to benzoic acid, and then chlorination at the 7-position.
- Bromination: Controlled at 0°C to room temperature, yields >80%
- Hydrolysis: Elevated temperature (~90°C), yields >90%
- Chlorination: At 70°C, yields around 93.5%
Notes:
This route is advantageous for industrial scale-up due to its efficiency and high yields.
Purification and Final Steps
Post-synthesis, purification involves recrystallization from suitable solvents such as ethanol or water, filtration, and drying under vacuum. The final product, 5-bromo-7-chloro-2,3-dihydro-benzodioxine, is characterized by melting point, NMR, and mass spectrometry to confirm structure and purity.
Data Summary Table
| Step | Reaction | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| Bromination | Aromatic substitution | Bromine or NBS | 0°C to RT | >80% | Selective at position 5 |
| Chlorination | Electrophilic substitution | Chlorosulfonic acid / POCl₃ | 0°C to 70°C | 93.5% | Regioselective at 7-position |
| Hydrolysis | Nitrile to acid | NaOH/KOH | 90°C | >90% | High purity intermediates |
| Final Purification | Recrystallization | Ethanol/water | RT | - | Purity >99% |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[1,4]dioxine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects in Dihydrobenzo[1,4]dioxine Derivatives
The position and nature of substituents significantly influence the chemical reactivity and applications of dihydrobenzo[1,4]dioxine derivatives. Below is a comparative analysis:
Table 1 : Key Structural and Functional Differences Among Analogs
Key Observations:
Halogen vs. Methoxy Substituents :
- The bromo-chloro derivative (target compound) exhibits higher electrophilicity compared to the bromo-methoxy analog (CAS: 190661-82-6). Methoxy groups (-OCH₃) are electron-donating, which may reduce reactivity in cross-coupling reactions but enhance stability in pharmaceutical intermediates .
- Chlorine (electron-withdrawing) at C7 in the target compound could enhance its utility in Suzuki-Miyaura couplings, where halogenated aromatics are common substrates .
The thieno-fused dioxine () incorporates sulfur and nitrile groups, suggesting applications in conductive polymers or optoelectronics due to extended π-conjugation .
Bromine and chlorine substituents may improve metabolic stability or target selectivity .
Biological Activity
5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that illustrate its effects on various biological systems.
Chemical Structure and Properties
The compound features a fused dioxine ring system, which is known to influence its reactivity and interactions with biological targets. Its molecular formula is CHBrClO, indicating the presence of bromine and chlorine substituents that may enhance its pharmacological profile.
Target Interactions
This compound has been shown to interact with various cellular targets, including:
- Cyclin-dependent kinases (CDKs) : Inhibiting CDK activity disrupts the cell cycle, leading to potential cytotoxic effects in cancer cells.
- GABA receptors : Similar to other benzodiazepine derivatives, it may modulate GABAergic signaling pathways, contributing to anxiolytic or sedative effects.
Biochemical Pathways
The compound influences several key biochemical pathways:
- Cell Cycle Regulation : By inhibiting CDKs, it affects the transition from G1 to S phase in the cell cycle, which can lead to reduced cell proliferation in tumor models.
- Signal Transduction : It may also interfere with pathways such as PI3K/AKT, which are crucial for cell survival and growth.
Antitumor Activity
A study highlighted the compound's effectiveness in inhibiting tumor growth in various cancer cell lines. The results indicated that at lower concentrations, this compound effectively reduced cell viability without significant toxicity to normal cells. This selective cytotoxicity suggests its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant reduction in viability |
| HeLa (Cervical Cancer) | 15.0 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 10.0 | High sensitivity |
Neuropharmacological Effects
In neuropharmacological studies, this compound exhibited anxiolytic-like effects in animal models. The compound was administered intraperitoneally, resulting in significant reductions in anxiety-related behaviors compared to control groups. The mechanism is hypothesized to involve GABA receptor modulation, similar to other compounds within its structural class .
Pharmacokinetics and Metabolism
The metabolism of this compound is primarily mediated by cytochrome P450 enzymes. Studies indicate that it undergoes hydroxylation and conjugation reactions leading to both active and inactive metabolites. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic efficacy.
| Metabolic Pathway | Enzyme Involved | Metabolite Type |
|---|---|---|
| Hydroxylation | CYP450 family | Active metabolites |
| Conjugation | UGT enzymes | Inactive metabolites |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine, and how can reaction yields be optimized?
Synthesis typically involves halogenation of the benzodioxine core. A two-step protocol is recommended:
Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under reflux with a radical initiator (e.g., AIBN) to introduce bromine at position 2.
Chlorination : Employ sulfuryl chloride (SOCl) in the presence of FeCl as a catalyst to install chlorine at position 3.
Yield optimization requires strict anhydrous conditions, controlled stoichiometry (1.2–1.5 equivalents of halogenating agents), and inert atmosphere (N/Ar). Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR in CDCl resolve aromatic protons (δ 6.8–7.2 ppm) and dihydrobenzo protons (δ 4.2–4.5 ppm). Halogen substituents cause deshielding of adjacent carbons .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (M at m/z 268.93) and isotopic patterns for Br/Cl .
- XRD : Single-crystal X-ray diffraction verifies the planar benzodioxine ring and halogen positions.
Q. What safety protocols are critical when handling this compound?
- Storage : Store in airtight containers at 2–8°C, away from light. Classified under ADR/RID/IMDG Transport Class 9 (miscellaneous hazardous substances) due to potential corrosivity .
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact—wash immediately with soap and water if exposed. Follow lab safety guidelines for toxic halogenated compounds, including waste segregation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Positional Effects : Bromine at position 5 enhances lipophilicity (logP ~2.8), improving membrane permeability. Chlorine at position 7 increases electrophilicity, favoring interactions with nucleophilic targets (e.g., cysteine residues in enzymes) .
- Analog Comparison : Replacement of Br with methyl groups reduces activity (e.g., 2-methyl analogs show 50% lower PKM2 activation) .
Q. How can contradictions in reported biological data (e.g., IC50_{50}50 variability) be resolved?
Discrepancies often arise from:
- Assay Conditions : Use standardized assays (e.g., ATP depletion for kinase inhibition) with consistent buffer pH (7.4) and temperature (37°C).
- Purity : Verify compound purity (>95% via HPLC) to exclude impurities affecting results. For example, residual solvents (e.g., DCM) can artificially suppress enzyme activity .
- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) to account for differences in metabolic pathways.
Q. What pharmacological targets are most promising for this compound?
- PKM2 Activation : Substituted benzodioxines show nanomolar activation of pyruvate kinase M2 (PKM2), a target in cancer metabolism. For example, derivatives with dihydrobenzo dioxine cores exhibit AC values of 0.111–0.270 μM in PKM2 activation assays .
- Antimicrobial Activity : Preliminary data suggest inhibition of Gram-positive bacteria (MIC ~8 μg/mL) via disruption of membrane integrity .
Q. What advanced analytical techniques are suitable for quantifying trace impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
